molecular formula C18H15FN2OS2 B2747798 3-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 922670-45-9

3-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No.: B2747798
CAS No.: 922670-45-9
M. Wt: 358.45
InChI Key: SEADEEPFESADEK-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an ethylthio group and a thiazolyl group bearing a fluorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced by reacting the thiazole intermediate with ethylthiol in the presence of a suitable catalyst.

    Formation of Benzamide: The final step involves the reaction of the thiazole intermediate with benzoyl chloride in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(methylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    3-(ethylthio)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

3-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is unique due to the combination of its ethylthio group and fluorophenyl-substituted thiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-2-23-15-5-3-4-13(10-15)17(22)21-18-20-16(11-24-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEADEEPFESADEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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